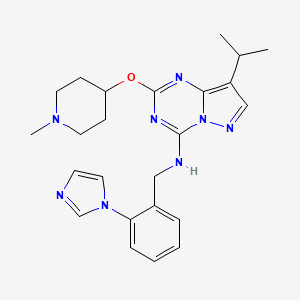
Pyrazolo-triazine derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo-triazine derivative 2 is a heterocyclic compound that belongs to the family of pyrazolo-triazines. These compounds are characterized by their fused ring structure, which includes both pyrazole and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo-triazine derivative 2 typically involves the cyclization of pyrazole and triazine precursors. One common method includes the diazotization of 3-amino-1H-pyrazole-4-carboxamides or 3-amino-1H-pyrazole-4-carbonitriles, followed by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of pyrazolo-triazine derivatives often employs multistep synthesis protocols that are optimized for scalability and yield. These methods may include the use of transition metal catalysts, such as palladium or copper, to facilitate the cyclization reactions. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo-triazine derivative 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of pyrazolo-triazine N-oxides.
Reduction: Formation of reduced pyrazolo-triazine derivatives.
Substitution: Formation of substituted pyrazolo-triazine derivatives with various functional groups.
Scientific Research Applications
Pyrazolo-triazine derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific kinases that are dysregulated in cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrazolo-triazine derivative 2 involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocycle with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Triazolo[1,5-a][1,3,5]triazine: Explored for its potential as an energetic material.
Uniqueness: Pyrazolo-triazine derivative 2 stands out due to its unique combination of pyrazole and triazine rings, which confer distinct chemical and biological properties. Its ability to selectively inhibit specific kinases makes it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C24H30N8O |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C24H30N8O/c1-17(2)20-15-27-32-22(20)28-24(33-19-8-11-30(3)12-9-19)29-23(32)26-14-18-6-4-5-7-21(18)31-13-10-25-16-31/h4-7,10,13,15-17,19H,8-9,11-12,14H2,1-3H3,(H,26,28,29) |
InChI Key |
KLTSWTPLJGXFTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CN=C4)OC5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[3-(4-Chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol](/img/structure/B10835831.png)
![Pyrazolo[1,5-a]pyrimidine derivative 5](/img/structure/B10835833.png)
![Pyrazolo[1,5-a]pyrimidine derivative 7](/img/structure/B10835836.png)
![Pyrazolo[1,5-a]pyrimidine derivative 25](/img/structure/B10835838.png)
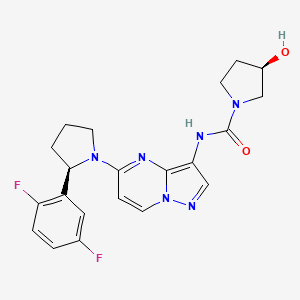
![Pyrazolo[1,5-a]pyrimidine derivative 29](/img/structure/B10835852.png)
![Pyrazolo[1,5-a]pyrimidine derivative 8](/img/structure/B10835854.png)
![1-Cyclohexyl-2-(4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaen-7-yl)ethanol](/img/structure/B10835856.png)
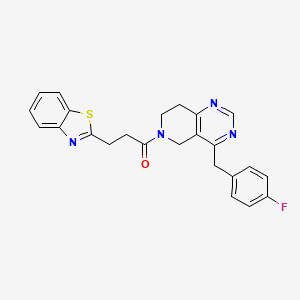
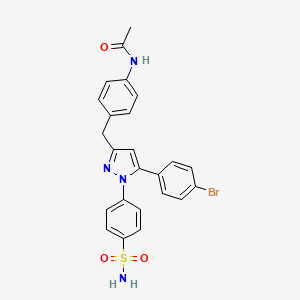
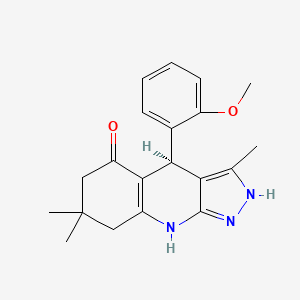
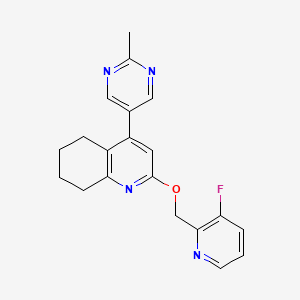

![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)
